A Comprehensive Technical Guide to 3-Bromo-6-chloro-2-fluorobenzyl bromide
A Comprehensive Technical Guide to 3-Bromo-6-chloro-2-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorobenzyl bromide is a highly functionalized aromatic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its unique polysubstituted structure, featuring a reactive benzylic bromide and a strategically halogenated phenyl ring, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the synthesis of antiviral therapeutics.
The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring provides a powerful tool for modulating the electronic properties and steric profile of the molecule. This, in turn, influences its reactivity and the properties of the final active pharmaceutical ingredient (API). The benzylic bromide moiety serves as a potent electrophile, enabling the facile introduction of the 3-bromo-6-chloro-2-fluorobenzyl group into a target molecule.
Compound Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 886615-32-3 | [1][2] |
| IUPAC Name | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | [1] |
| Synonyms | 3-Bromo-6-chloro-2-fluorobenzylbromide; Benzene, 1-bromo-3-(bromomethyl)-4-chloro-2-fluoro- | [1] |
| Molecular Formula | C₇H₄Br₂ClF | [1][2] |
| Molecular Weight | 302.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-6-chloro-2-fluorobenzyl bromide is not extensively detailed in publicly available literature, as it is primarily produced as a specialized intermediate. However, a logical and commonly employed synthetic strategy for such compounds involves the radical bromination of the corresponding substituted toluene.
The likely precursor, 3-bromo-6-chloro-2-fluorotoluene, would be subjected to a free-radical chain reaction. This is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction proceeds selectively at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate by the adjacent aromatic ring.
Caption: Proposed free-radical synthesis of the target compound.
Reactivity and Application in Drug Discovery
The utility of 3-Bromo-6-chloro-2-fluorobenzyl bromide in drug synthesis is primarily due to the high reactivity of the benzylic bromide. This functional group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. Such reactions can proceed through either an Sₙ1 or Sₙ2 pathway. The Sₙ1 mechanism is facilitated by the formation of a resonance-stabilized benzylic carbocation, a feature common to benzyl halides[3][4].
The electron-withdrawing nature of the halogen substituents (Br, Cl, F) on the aromatic ring can influence the reaction mechanism. While they may slightly destabilize the carbocation intermediate through inductive effects, their presence is crucial for the overall pharmacological profile of the final drug molecule.
Case Study: Synthesis of Elvitegravir
A prominent example of the application of 3-Bromo-6-chloro-2-fluorobenzyl bromide is in the synthesis of Elvitegravir, a potent HIV-1 integrase inhibitor[5][6]. The synthesis involves a key carbon-carbon bond formation step, typically a Negishi coupling reaction[7][8][9].
Caption: Key steps in the synthesis of Elvitegravir.
Experimental Protocol: Negishi Coupling for Elvitegravir Synthesis (Illustrative)
The following protocol is a generalized representation based on procedures described in the patent literature[7][9]. Note: This is for informational purposes only and should be adapted and optimized under strict laboratory safety protocols.
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc metal.
-
To the zinc, add a solution of 3-Bromo-6-chloro-2-fluorobenzyl bromide in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
The reaction may require gentle heating to initiate the formation of the organozinc bromide. The progress can be monitored by the consumption of the zinc.
-
-
Negishi Coupling Reaction:
-
In a separate reaction vessel, dissolve the quinolone precursor and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in anhydrous THF.
-
To this mixture, slowly add the freshly prepared organozinc reagent via cannula.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the coupled product, which is a late-stage intermediate or Elvitegravir itself, depending on the specific quinolone precursor used.
-
Analytical Characterization
To ensure the identity and purity of 3-Bromo-6-chloro-2-fluorobenzyl bromide, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons and, most importantly, a singlet for the benzylic methylene (-CH₂Br) protons, typically in the range of 4.5-5.0 ppm.
-
¹³C NMR will provide signals for each unique carbon atom in the molecule.
-
¹⁹F NMR will show a singlet corresponding to the single fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS):
-
MS analysis will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms and one chlorine atom.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to determine the purity of the compound by separating it from any starting materials or byproducts.
-
Safety and Handling
3-Bromo-6-chloro-2-fluorobenzyl bromide is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2]. As a benzylic bromide, it is a potent alkylating agent, a class of compounds often associated with mutagenic and carcinogenic properties[10][11].
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be changed frequently.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
Handling Procedures:
-
All manipulations of the solid or its solutions should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill kits appropriate for hazardous chemicals should be readily available[10].
Disposal:
-
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
- 3-Bromo-6-chloro-2-fluorobenzyl bromide. Achmem. [URL: https://www.achmem.com/cas/886615-32-3.html]
- Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6636733/]
- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. [URL: https://www.paho.org/en/documents/safe-handling-hazardous-chemotherapy-drugs-limited-resource-settings-2013]
- Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [URL: https://www.osha.
- 3-Bromo-2-chloro-6-fluorobenzyl bromide. BLD Pharm. [URL: https://www.bldpharm.com/products/1003608-90-9.html]
- Safe handling of cytotoxics: guideline recommendations. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448558/]
- Reactivity of benzyl bromides. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/rpd5l1/reactivity_of_benzyl_bromides/]
- 6-Bromo-3-chloro-2-fluorobenzyl bromide. BLD Pharm. [URL: https://www.bldpharm.com/products/1820741-85-2.html]
- 3-Bromo-6-chloro-2-fluorobenzyl bromide. AiFChem. [URL: https://www.aifchem.com/product/886615-32-3.html]
- 3-Bromo-6-chloro-2-fluorobenzyl bromide | 886615-32-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e088dd]
- A new process for the preparation of elvitegravir. Google Patents. [URL: https://patents.google.
- An Improved Synthesis of Elvitegravir. ResearchGate. [URL: https://www.researchgate.net/publication/281273926_An_Improved_Synthesis_of_Elvitegravir]
- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/89163/reactivity-of-benzyl-halides-towards-nucleophilic-substitution]
- Elvitegravir. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Elvitegravir]
- 3-Chloro-2-fluorobenzyl bromide | CAS 85070-47-9 | Elvitegravir Intermediate. Holiness Pharmaceutical. [URL: https://www.holinesspharmaceutical.
- Safety and handling of chemotherapeutic agents. BSAVA Library. [URL: https://www.bsavalibrary.com/content/chapter/10.22233/9781910443315.chap13]
- Safety guidelines for handling chemotherapeutic drugs. ResearchGate. [URL: https://www.researchgate.net/publication/19400276_Safety_guidelines_for_handling_chemotherapeutic_drugs]
- An improved production method and new intermediates of synthesis of elvitegravir. Google Patents. [URL: https://patents.google.
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson+. [URL: https://plus.pearson.com/courses/pearson-plus-tutor-2/products/B6C07520-2F01-4475-A081-3E042D8E3589/pages/22B14467-A961-460A-A94D-2F38758D1054?
- 3-bromo-6-chloro-2-fluorobenzoic acid (C7H3BrClFO2). PubChemLite. [URL: https://pubchemlite.org/compound/CID_21742327]
- Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/c2/c29700000882]
- 3-Fluorobenzyl bromide synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/456-41-7.html]
- 3-Chloro-2-fluorobenzyl bromide AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/791854]
- A NEW PROCESS FOR THE PREPARATION OF ELVITEGRAVIR. WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2015003670]
Sources
- 1. 886615-32-3 | 3-Bromo-6-chloro-2-fluorobenzyl bromide - AiFChem [aifchem.com]
- 2. achmem.com [achmem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. holinesspharmaceutical.com [holinesspharmaceutical.com]
- 7. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. www3.paho.org [www3.paho.org]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
